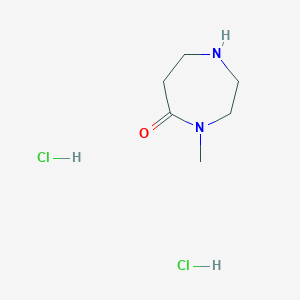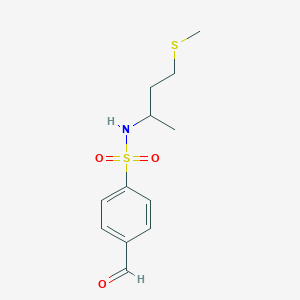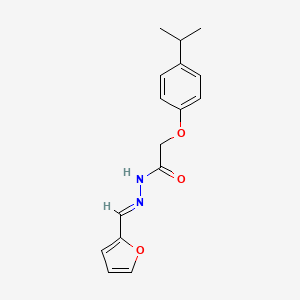
4-Methyl-1,4-diazepan-5-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,4-diazepan-5-one dihydrochloride is a chemical compound with the CAS Number: 1955530-16-1 . It has a molecular weight of 201.1 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2O.2ClH/c1-8-5-4-7-3-2-6 (8)9;;/h7H,2-5H2,1H3;2*1H . This code provides a specific way to represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 201.1 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I have access to.Scientific Research Applications
Enantioselective Synthetic Applications
Research has focused on the synthetic applications of diazepine derivatives, demonstrating their utility in enantioselective synthesis. For example, N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones have been prepared from amino acids and shown to undergo ring contraction with high enantioselectivity, providing efficient entry into potentially useful drug scaffolds. This highlights the importance of diazepine derivatives in the development of novel therapeutic agents with precise stereochemical control (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014).
Structural and Chemical Analysis
The regiospecific synthesis and structural studies of diazepine derivatives, such as 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, have been conducted to understand their chemical behavior and structural characteristics. X-ray crystal structure analysis and spectroscopic methods have been utilized to elucidate the molecular structures and dynamic properties of these compounds, contributing to the knowledge base necessary for designing drugs with specific pharmacological profiles (Alonso et al., 2020).
Interaction Studies with Metal Ions
Diazepam and its derivatives have been studied for their complex formation with metal ions, revealing insights into the interaction mechanisms that could influence their pharmacokinetic properties and environmental fate. For instance, the complex formation constants of diazepam with light lanthanide(III) metal ions have been investigated, shedding light on the potential for developing metal-based drug formulations or understanding the environmental mobility of these compounds (Bayes, Raut, Patil, & Lokhande, 2012).
Catalytic and Inhibitory Activities
Research into the catalytic and inhibitory activities of diazepine-based compounds has explored their potential as therapeutic agents. For example, a series of palladacycles derived from diazepine compounds have been evaluated for their cytotoxic activities and ability to inhibit cathepsin B, an enzyme implicated in cancer-related processes. This demonstrates the versatility of diazepine derivatives in medicinal chemistry and drug discovery efforts (Spencer et al., 2009).
Environmental Transformation Studies
The transformation of benzodiazepines like diazepam and oxazepam during water treatment processes has been examined to understand their environmental persistence and degradation pathways. Kinetic studies and identification of transformation products provide valuable information on the fate of these compounds in aquatic environments, informing water treatment strategies and environmental risk assessments (Yang et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with it include H315, H319, H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
4-methyl-1,4-diazepan-5-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-8-5-4-7-3-2-6(8)9;;/h7H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLWEOYYFSUUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCCC1=O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1955530-16-1 |
Source


|
| Record name | 4-methyl-1,4-diazepan-5-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2978966.png)


![2-{[1-(3,4-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2978970.png)


![(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978975.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2978981.png)
![3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2978982.png)



